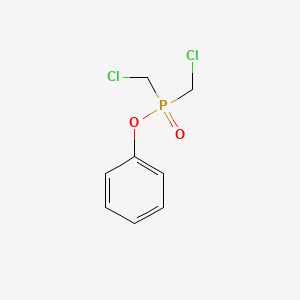
Phenyl bis(chloromethyl) phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group
准备方法
Synthetic Routes and Reaction Conditions
Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
化学反应分析
Types of Reactions
Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
科学研究应用
Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.
相似化合物的比较
Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.
Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.
Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.
属性
CAS 编号 |
14212-98-7 |
|---|---|
分子式 |
C8H9Cl2O2P |
分子量 |
239.03 g/mol |
IUPAC 名称 |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


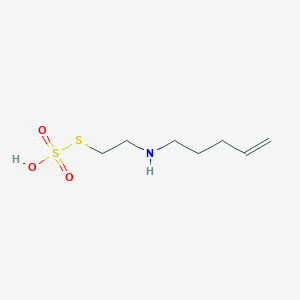

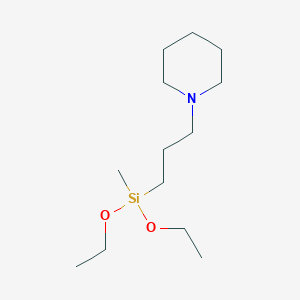
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
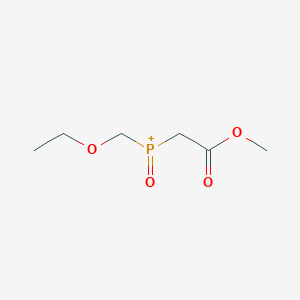
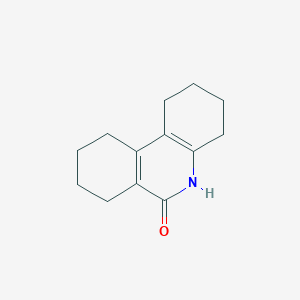
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
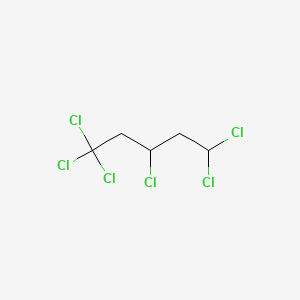

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


